Unii-O3pen5V8WL
Description
Contextualization within the Dipyridodiazepinone Chemical Class
The dipyridodiazepinone chemical class is composed of heterocyclic compounds that feature a core structure of two pyridine (B92270) rings fused to a diazepine (B8756704) ring. ontosight.ai This structural framework provides a versatile scaffold for the development of various therapeutic agents. The arrangement of nitrogen atoms within the seven-membered diazepine ring, along with the fusion points to the pyridine rings, gives rise to a unique three-dimensional shape that can interact with biological targets.
Compounds within this class are recognized for their potential biological activities, which can be significantly influenced by the nature and position of various substituents attached to the core structure. ontosight.ai These modifications can alter the compound's physicochemical properties, such as lipophilicity and solubility, which in turn can affect its pharmacokinetic and pharmacodynamic profiles. smolecule.comcymitquimica.com
Historical and Current Significance of Dipyridodiazepinone Derivatives in Research
The historical significance of the dipyridodiazepinone class is most prominently marked by the development of Nevirapine (B1678648). researchgate.netrcsb.orgscirp.org Nevirapine was the first non-nucleoside reverse transcriptase inhibitor (NNRTI) to be approved for the treatment of HIV-1 infection. beilstein-journals.orgnih.govnih.gov Its discovery in the early 1990s demonstrated the therapeutic potential of this chemical scaffold and spurred further research into related derivatives. nih.govsciforschenonline.org
Current research continues to explore the potential of dipyridodiazepinone derivatives in various therapeutic areas. Scientists are actively synthesizing and evaluating new analogues with the aim of developing second-generation inhibitors with improved efficacy, particularly against drug-resistant strains of HIV. beilstein-journals.orgnih.gov Beyond antiviral applications, derivatives of this class have been investigated for their potential as anticancer, antimicrobial, and anticonvulsant agents, highlighting the broad therapeutic landscape of this chemical family. ontosight.aismolecule.comontosight.ai
Identification and Nomenclature of N11-Ethyl-4-methyl-5,11-dihydro-6H-dipyrido[3,2-b:2',3'-e]Current time information in West Northamptonshire, GB.researchgate.netdiazepin-6-one (UNII-O3PEN5V8WL)
The compound with the UNII O3PEN5V8WL is systematically named N11-Ethyl-4-methyl-5,11-dihydro-6H-dipyrido[3,2-b:2',3'-e] Current time information in West Northamptonshire, GB.researchgate.netdiazepin-6-one. This nomenclature precisely describes its chemical structure. It is also identified by the Chemical Abstracts Service (CAS) Registry Number 133627-17-5. cymitquimica.com
Below is a table summarizing the key identifiers and chemical properties of this compound.
| Identifier/Property | Value |
| UNII | O3PEN5V8WL |
| CAS Number | 133627-17-5 |
| Molecular Formula | C₁₄H₁₄N₄O |
| InChI Key | InChI=1/C14H14N4O/c1-3-18-12-10(5-4-7-15-12)14(19)17-11-9(2)6-8-16-13(11)18/h4-8H,3H2,1-2H3,(H,17,19) |
Overview of Research Gaps and Opportunities Pertaining to this compound
A comprehensive review of the scientific literature reveals a significant research gap concerning N11-Ethyl-4-methyl-5,11-dihydro-6H-dipyrido[3,2-b:2',3'-e] Current time information in West Northamptonshire, GB.researchgate.netdiazepin-6-one (this compound). While its parent class, the dipyridodiazepinones, has been the subject of extensive investigation, this specific derivative remains largely uncharacterized in terms of its biological activity and therapeutic potential.
This lack of specific research presents a number of opportunities for future investigation. Key areas for potential research include:
Pharmacological Screening: Conducting in-vitro and in-vivo studies to determine if this compound exhibits any significant biological activity, such as antiviral, anticancer, or neuropharmacological effects.
Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating related analogues to understand how the ethyl and methyl groups on the dipyridodiazepinone core influence its biological activity.
Target Identification: If biological activity is observed, further research would be needed to identify the specific molecular targets with which the compound interacts.
The exploration of these research avenues could potentially lead to the discovery of new therapeutic applications for this understudied member of the dipyridodiazepinone family.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-ethyl-7-methyl-2,4,9,15-tetrazatricyclo[9.4.0.03,8]pentadeca-1(11),3,5,7,12,14-hexaen-10-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O/c1-3-18-12-10(5-4-7-15-12)14(19)17-11-9(2)6-8-16-13(11)18/h4-8H,3H2,1-2H3,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDVZWQWXAQRFKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=CC=N2)C(=O)NC3=C(C=CN=C31)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20158254 | |
| Record name | BIRH-414 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20158254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
133627-17-5 | |
| Record name | BIRH-414 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0133627175 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BIRH-414 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20158254 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,11-DIHYDRO-6H-11-ETHYL-4-METHYL-DIPYRIDO(3,2-B:2',3'-E)(1,4)DIAZEPIN-6-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O3PEN5V8WL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Chemical Transformations of N11 Ethyl 4 Methyl 5,11 Dihydro 6h Dipyrido 3,2 B:2 ,3 E 1 2 Diazepin 6 One
Established Synthetic Pathways to the Dipyridodiazepinone Core Structure
The synthesis of the tricyclic dipyridodiazepinone core is a critical step in the production of compounds like N11-Ethyl-4-methyl-5,11-dihydro-6H-dipyrido[3,2-b:2',3'-e] vcu.eduacs.orgdiazepin-6-one. The general approach involves the condensation of two substituted pyridine (B92270) precursors. A common strategy is the reaction between a 2-aminonicotinic acid derivative and a 2-chloro-3-aminopyridine derivative.
One of the foundational synthetic routes involves the coupling of 2-chloro-nicotinic acid with 2-chloro-3-amino-4-picoline (CAPIC). vcu.edu This method, while effective, has been subject to modifications to improve yield and reduce costs. A significant advancement in the synthesis of the dipyridodiazepinone core is the use of a 2-alkylamino-nicotinic acid derivative, which can be coupled with CAPIC. This pathway forms the basis for many modern synthetic approaches to this class of compounds. vcu.edu The formation of the central diazepinone ring is typically achieved through an intramolecular cyclization reaction, often facilitated by a strong base. nih.gov
Another established pathway involves the preparation of an aminopyridinecarboxamide intermediate. nih.govbeilstein-journals.org This intermediate is then subjected to a base-mediated cyclization to form the diazepinone ring. For instance, 2-(ethylamino)-3-pyridinecarboxylic acid can be reacted with an appropriate aminopyridine to form the amide precursor, which is then cyclized. beilstein-journals.org The choice of base and solvent is crucial for the efficiency of this ring-closing step.
The following table summarizes key reactions in the established pathways to the dipyridodiazepinone core:
| Reactant 1 | Reactant 2 | Key Reaction Step | Product Core |
| 2-Chloro-nicotinic acid | 2-Chloro-3-amino-4-picoline (CAPIC) | Amide bond formation followed by intramolecular cyclization | Dipyridodiazepinone |
| 2-Alkylamino-nicotinic acid | 2-Chloro-3-amino-4-picoline (CAPIC) | Amide bond formation followed by intramolecular cyclization | N-Alkyl-dipyridodiazepinone |
| 2-(Ethylamino)-3-pyridinecarboxylic acid | 3-Amino-2,6-dichloropyridine | Amide bond formation to yield an aminopyridinecarboxamide intermediate | Dipyridodiazepinone |
Dedicated Synthetic Routes for N11-Ethyl-4-methyl-5,11-dihydro-6H-dipyrido[3,2-b:2',3'-e]vcu.eduacs.orgdiazepin-6-one
While specific literature detailing the synthesis of N11-Ethyl-4-methyl-5,11-dihydro-6H-dipyrido[3,2-b:2',3'-e] vcu.eduacs.orgdiazepin-6-one is scarce, a dedicated synthetic route can be extrapolated from the synthesis of its close analog, Nevirapine (B1678648). The synthesis of Nevirapine has been extensively studied and provides a reliable template.
A plausible route would involve the reaction of 2-chloro-N-(2-chloro-4-methyl-3-pyridinyl)-3-pyridine carboxamide with ethylamine, followed by cyclization of the resulting intermediate. google.com This approach is analogous to a known process for Nevirapine where cyclopropylamine (B47189) is used instead of ethylamine. google.com The key intermediate, 2-chloro-N-(2-chloro-4-methyl-3-pyridinyl)-3-pyridine carboxamide, is a known compound that can be prepared from commercially available starting materials. google.com
Alternatively, a convergent synthesis approach can be envisioned. This would involve the initial synthesis of two key pyridine fragments: a derivative of 2-ethylamino-nicotinic acid and 2-chloro-3-amino-4-picoline (CAPIC). vcu.edu These two precursors can then be coupled and cyclized in a one-pot reaction or in a stepwise manner to yield the final product. The use of a strong base such as sodium hydride is common for the cyclization step. vcu.edu
Optimization of Reaction Conditions and Yields for UNII-O3PEN5V8WL Synthesis
The optimization of reaction conditions is critical for achieving high yields and purity of the final product. Drawing parallels from Nevirapine synthesis, several factors can be fine-tuned. The choice of solvent, base, and reaction temperature plays a significant role in the efficiency of both the coupling and cyclization steps. acs.orged.ac.uk
For the coupling reaction between the two pyridine precursors, polar aprotic solvents are often employed. The cyclization step, which involves the formation of the seven-membered diazepinone ring, is typically carried out under strongly basic conditions. vcu.edu The use of sodium hydride in a high-boiling solvent like diglyme (B29089) has been reported to give high yields for the synthesis of Nevirapine. vcu.edu
The following table outlines key parameters for optimization based on analogous syntheses:
| Parameter | Typical Range/Conditions | Impact on Synthesis |
| Solvent | Diglyme, DMF, Pyridine | Affects solubility of reactants and intermediates, reaction rate |
| Base | Sodium Hydride, Sodium Hexamethyldisilazane | Promotes intramolecular cyclization |
| Temperature | 95 - 140 °C | Influences reaction kinetics and selectivity |
| pH (Workup) | 6 - 9 | Affects product isolation and purity |
Isolation and Purification Techniques for the Compound
The isolation and purification of N11-Ethyl-4-methyl-5,11-dihydro-6H-dipyrido[3,2-b:2',3'-e] vcu.eduacs.orgdiazepin-6-one would likely follow standard procedures for crystalline organic compounds. After the reaction is complete, the crude product is typically isolated by precipitation or extraction.
A common workup procedure involves cooling the reaction mixture and adding water to precipitate the crude product. vcu.edu The pH of the aqueous solution may be adjusted to optimize precipitation. vcu.edu The solid product is then collected by filtration and washed with appropriate solvents to remove impurities.
Further purification is often achieved by recrystallization from a suitable solvent or solvent mixture. Alcohols, ketones, ethers, and esters have been used for the crystallization of Nevirapine, and similar solvents would likely be effective for its N11-ethyl analog. google.com The choice of crystallization solvent is crucial for obtaining a specific polymorphic form of the compound, which can have implications for its physical properties. google.com Chromatographic techniques, such as column chromatography, can also be employed for purification if necessary.
Exploration of Precursor Compounds and Intermediate Derivatizations
The synthesis of the dipyridodiazepinone core relies on the availability of key precursor compounds. The two primary building blocks are substituted 2-aminopyridines and 3-aminopyridines. For the synthesis of N11-Ethyl-4-methyl-5,11-dihydro-6H-dipyrido[3,2-b:2',3'-e] vcu.eduacs.orgdiazepin-6-one, the key precursors would be a derivative of 2-(ethylamino)nicotinic acid and 2-chloro-3-amino-4-picoline (CAPIC).
The synthesis of CAPIC itself has been a subject of research to develop more cost-effective and efficient methods. nih.govgoogle.com One approach starts from inexpensive commodity chemicals and proceeds through a nicotinonitrile intermediate. nih.gov The synthesis of the 2-(ethylamino)nicotinic acid precursor can be achieved through the reaction of 2-chloronicotinic acid or its ester with ethylamine.
Intermediate derivatizations can be employed to facilitate the synthesis or to introduce desired functional groups. For example, the carboxylic acid of the nicotinic acid precursor can be converted to an acid chloride to facilitate the amide bond formation with the aminopyridine precursor. nih.gov The use of protecting groups may also be necessary in some synthetic routes to prevent unwanted side reactions.
The following table lists key precursor compounds and their roles in the synthesis:
| Precursor Compound | Chemical Name | Role in Synthesis |
| CAPIC | 2-Chloro-3-amino-4-picoline | Provides one of the pyridine rings and the methyl group |
| 2-CAN derivative | 2-(Ethylamino)nicotinic acid or its ester | Provides the second pyridine ring and the N-ethyl group |
| 2-Chloronicotinoyl chloride | 2-Chloronicotinoyl chloride | Activated form of nicotinic acid for amide bond formation |
Stereoselective Synthesis of Related Dipyridodiazepinone Analogs
The compound N11-Ethyl-4-methyl-5,11-dihydro-6H-dipyrido[3,2-b:2',3'-e] vcu.eduacs.orgdiazepin-6-one is achiral and therefore does not require stereoselective synthesis. However, the synthesis of chiral analogs of dipyridodiazepinones is an area of interest in medicinal chemistry, as stereochemistry can have a profound impact on biological activity.
Stereoselective synthesis of related heterocyclic compounds, such as di-spirooxindole analogs, has been achieved through various methods, including [3+2] cycloaddition reactions. mdpi.com These methods often employ chiral auxiliaries or catalysts to control the stereochemical outcome of the reaction. While not directly applicable to the synthesis of the title compound, these strategies could be adapted for the synthesis of chiral dipyridodiazepinone analogs that may have interesting biological properties.
The development of stereoselective routes to dipyridodiazepinone analogs would likely focus on the introduction of stereocenters on the diazepinone ring or on substituents attached to the pyridine rings. This could be achieved through the use of chiral starting materials or through asymmetric transformations during the synthetic sequence.
Advanced Spectroscopic and Structural Characterization of N11 Ethyl 4 Methyl 5,11 Dihydro 6h Dipyrido 3,2 B:2 ,3 E 1 2 Diazepin 6 One
Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the chemical environments of proton (¹H) and carbon-¹³ (¹³C) nuclei.
For N11-Ethyl-4-methyl-5,11-dihydro-6H-dipyrido[3,2-b:2',3'-e] researchgate.netresearchgate.netdiazepin-6-one, ¹H NMR spectroscopy has been used to confirm its structure. scirp.org While the complete spectral data is not extensively published, a detailed analysis would reveal signals corresponding to each unique proton in the molecule. The ethyl group would exhibit a characteristic triplet for the methyl protons and a quartet for the methylene (B1212753) protons. The methyl group on the pyridinone ring would appear as a singlet. The aromatic protons on the two pyridine (B92270) rings would present as a complex series of doublets and triplets, with their specific chemical shifts and coupling constants providing information about their substitution pattern. The proton on the amide nitrogen would likely appear as a broad singlet.
¹³C NMR spectroscopy complements ¹H NMR by providing a count of the unique carbon atoms and information about their hybridization and electronic environment. The spectrum would be expected to show 14 distinct signals corresponding to the 14 carbon atoms in the molecule. The carbonyl carbon of the lactam ring would appear at a significantly downfield chemical shift. The sp²-hybridized carbons of the aromatic pyridine rings would resonate in the typical aromatic region, while the sp³-hybridized carbons of the ethyl and methyl groups would be found in the upfield region of the spectrum.
Table 1: Expected ¹H and ¹³C NMR Data for N11-Ethyl-4-methyl-5,11-dihydro-6H-dipyrido[3,2-b:2',3'-e] researchgate.netresearchgate.netdiazepin-6-one
| Assignment | Expected ¹H Chemical Shift (ppm) | Expected Multiplicity | Expected ¹³C Chemical Shift (ppm) |
| Ethyl (-CH₂CH₃) | ~1.2-1.5 | Triplet | ~13-16 |
| Ethyl (-CH₂CH₃) | ~4.0-4.5 | Quartet | ~40-45 |
| 4-Methyl (-CH₃) | ~2.2-2.5 | Singlet | ~18-22 |
| Aromatic Protons | ~6.5-8.5 | Doublet, Triplet | ~110-160 |
| Amide (-NH) | ~9.0-10.0 | Broad Singlet | N/A |
| Carbonyl (C=O) | N/A | N/A | ~160-170 |
Note: The expected chemical shift values are estimates based on typical ranges for similar functional groups and may vary depending on the solvent and other experimental conditions. Specific assignment requires 2D NMR experiments such as COSY, HSQC, and HMBC.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathways
High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule by providing a highly accurate measurement of its mass-to-charge ratio (m/z). For N11-Ethyl-4-methyl-5,11-dihydro-6H-dipyrido[3,2-b:2',3'-e] researchgate.netresearchgate.netdiazepin-6-one, with a molecular formula of C₁₄H₁₄N₄O, the calculated monoisotopic mass is 254.1168 g/mol . nih.gov HRMS analysis would be expected to show a protonated molecular ion [M+H]⁺ at m/z 255.1246.
In one degradation study of Nevirapine (B1678648), a thermal degradation product was identified as Nevirapine Related Compound A with a reported protonated molecular ion at m/z 227.0938; however, this value appears inconsistent with the known molecular weight of the compound and may be an error in the original publication. scirp.org
Tandem mass spectrometry (MS/MS) experiments on the parent ion would reveal the fragmentation pathways of the molecule. Expected fragmentation would involve the loss of the ethyl group (a loss of 29 Da), cleavage of the diazepine (B8756704) ring, and other characteristic fragmentations of the dipyridodiazepinone core. These fragmentation patterns provide valuable structural information that complements NMR data.
Table 2: HRMS Data for N11-Ethyl-4-methyl-5,11-dihydro-6H-dipyrido[3,2-b:2',3'-e] researchgate.netresearchgate.netdiazepin-6-one
| Parameter | Value |
| Molecular Formula | C₁₄H₁₄N₄O |
| Monoisotopic Mass | 254.1168 g/mol |
| Expected [M+H]⁺ | 255.1246 |
| Expected [M+Na]⁺ | 277.1065 |
Infrared (IR) and Raman Spectroscopy for Functional Group Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.
The IR spectrum of N11-Ethyl-4-methyl-5,11-dihydro-6H-dipyrido[3,2-b:2',3'-e] researchgate.netresearchgate.netdiazepin-6-one would be expected to show characteristic absorption bands. A strong absorption band around 1650-1680 cm⁻¹ would be indicative of the C=O stretching vibration of the lactam (cyclic amide). The N-H stretching vibration of the amide would appear as a band in the region of 3200-3400 cm⁻¹. C-H stretching vibrations from the aromatic rings and the aliphatic ethyl and methyl groups would be observed around 2850-3100 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine rings would give rise to several bands in the 1400-1600 cm⁻¹ region.
Table 3: Expected Key Vibrational Bands for N11-Ethyl-4-methyl-5,11-dihydro-6H-dipyrido[3,2-b:2',3'-e] researchgate.netresearchgate.netdiazepin-6-one
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Intensity |
| Amide N-H | Stretch | 3200-3400 | Weak |
| Aromatic C-H | Stretch | 3000-3100 | Strong |
| Aliphatic C-H | Stretch | 2850-2970 | Medium |
| Carbonyl C=O | Stretch | 1650-1680 | Medium |
| Aromatic C=C/C=N | Stretch | 1400-1600 | Strong |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing conjugated systems and chromophores. The dipyridodiazepinone core of N11-Ethyl-4-methyl-5,11-dihydro-6H-dipyrido[3,2-b:2',3'-e] researchgate.netresearchgate.netdiazepin-6-one constitutes a significant chromophore.
Studies on the parent drug, Nevirapine, have shown a maximum absorbance (λmax) at approximately 282 nm in a methanol (B129727) and water mixture. saudijournals.com Given the structural similarity, it is highly probable that N11-Ethyl-4-methyl-5,11-dihydro-6H-dipyrido[3,2-b:2',3'-e] researchgate.netresearchgate.netdiazepin-6-one exhibits a similar UV-Vis absorption profile, dominated by π→π* transitions within the conjugated aromatic system. The exact λmax and molar absorptivity would be determined by recording the spectrum in a suitable solvent.
Table 4: Expected UV-Vis Spectroscopic Data for N11-Ethyl-4-methyl-5,11-dihydro-6H-dipyrido[3,2-b:2',3'-e] researchgate.netresearchgate.netdiazepin-6-one
| Parameter | Expected Value | Associated Transition |
| λmax | ~280-285 nm | π→π* |
| Molar Absorptivity (ε) | Dependent on concentration and solvent | - |
X-ray Crystallography for Solid-State Molecular Conformation and Packing
To date, there are no publicly available crystal structures for N11-Ethyl-4-methyl-5,11-dihydro-6H-dipyrido[3,2-b:2',3'-e] researchgate.netresearchgate.netdiazepin-6-one. However, a single-crystal X-ray diffraction analysis would provide invaluable information. It would confirm the connectivity of the atoms and reveal the conformation of the seven-membered diazepine ring, which is typically non-planar. Furthermore, it would show the intermolecular interactions, such as hydrogen bonding involving the amide N-H and carbonyl oxygen, and potential π-π stacking between the aromatic rings, which govern the crystal packing. This information is critical for understanding the solid-state properties of the compound, including its stability and solubility.
Computational Chemistry and Molecular Modeling of N11 Ethyl 4 Methyl 5,11 Dihydro 6h Dipyrido 3,2 B:2 ,3 E 1 2 Diazepin 6 One
Quantum Mechanical Calculations of Electronic Structure and Reactivity Descriptors
Quantum mechanical (QM) calculations are fundamental in elucidating the electronic properties of molecules like N11-Ethyl-4-methyl-5,11-dihydro-6H-dipyrido[3,2-b:2',3'-e] dost.gov.phmdpi.comdiazepin-6-one. These methods provide insights into the molecular geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO), which are critical for understanding reactivity and intermolecular interactions.
Studies on nevirapine (B1678648), a close analog of UNII-O3PEN5V8WL, have employed QM methods to analyze its conformational preferences and interactions within the NNRTI binding pocket of HIV-1 reverse transcriptase (RT). researchgate.netcapes.gov.brresearchgate.net For instance, Density Functional Theory (DFT) calculations have been used to investigate the stacking interactions between the dipyridodiazepinone core and aromatic residues like Tyr181 and Tyr188 in the enzyme's binding site. researchgate.net These calculations have highlighted the significance of C-H/π interactions in the binding of nevirapine. researchgate.net
For this compound, similar QM calculations can determine key electronic descriptors. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are particularly important, as they relate to the molecule's ability to donate and accept electrons, respectively. The HOMO-LUMO gap is an indicator of chemical reactivity and stability. In a QSAR study on dipyridodiazepinone derivatives, the LUMO energy was found to be a significant descriptor for predicting the inhibitory activity against wild-type HIV-1 RT. dost.gov.ph
Table 1: Representative Quantum Mechanical Descriptors for a Dipyridodiazepinone Scaffold
| Descriptor | Representative Value | Significance |
| HOMO Energy | -6.5 eV | Electron-donating capability |
| LUMO Energy | -1.2 eV | Electron-accepting capability |
| HOMO-LUMO Gap | 5.3 eV | Chemical stability and reactivity |
| Dipole Moment | 3.5 D | Polarity and intermolecular interactions |
Note: The values in this table are representative for the dipyridodiazepinone scaffold based on general findings for similar molecules and are for illustrative purposes.
Molecular Dynamics Simulations for Conformational Analysis and Solvent Interactions
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing for the exploration of conformational landscapes and interactions with the surrounding environment, such as water molecules and biological macromolecules. worldscientific.com MD simulations are instrumental in understanding how ligands like this compound bind to their targets and the conformational changes that occur upon binding. mdpi.comfrontiersin.org
For the dipyridodiazepinone class of compounds, MD simulations have been extensively used to study their interaction with HIV-1 RT. mdpi.comworldscientific.commdpi.comfrontiersin.org These simulations can reveal the stability of the ligand-protein complex, identify key residues involved in the interaction, and elucidate the role of solvent molecules. The root mean square deviation (RMSD) of the ligand and protein backbone atoms over time is a common metric to assess the stability of the complex. frontiersin.org The root mean square fluctuation (RMSF) can highlight flexible regions of the protein that may be important for ligand binding or function. mdpi.comfrontiersin.org
An MD simulation of a dipyridodiazepinone derivative in complex with HIV-1 RT would likely show stable binding within the hydrophobic NNRTI binding pocket. The ethyl group at the N11 position and the methyl group at the C4 position of this compound would be expected to form van der Waals interactions with nonpolar residues in the binding pocket.
Molecular Docking Studies for Predicted Binding to Biological Targets
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net It is a valuable tool in drug discovery for screening virtual libraries of compounds and for proposing binding modes.
Table 2: Representative Docking Results for a Dipyridodiazepinone in HIV-1 RT Binding Pocket
| Parameter | Representative Value | Description |
| Docking Score | -9.5 kcal/mol | Estimated binding affinity |
| Interacting Residues | Tyr181, Tyr188, Trp229, Val106, Lys101 | Key amino acids in the binding site |
| Hydrogen Bonds | Lys101 | Potential hydrogen bond interactions |
| Hydrophobic Interactions | Val179, Leu234 | Key nonpolar interactions |
Note: The values in this table are representative and based on published studies of similar dipyridodiazepinone compounds. dost.gov.phresearchgate.net
De Novo Drug Design Approaches Utilizing the Dipyridodiazepinone Scaffold
De novo drug design aims to create novel molecules with desired biological activities from scratch. researchgate.netnih.gov The dipyridodiazepinone scaffold serves as an excellent starting point for the de novo design of new NNRTIs. By understanding the key interactions of this scaffold with HIV-1 RT, new derivatives can be designed to enhance potency, improve resistance profiles, or optimize pharmacokinetic properties. researchgate.net
Computational approaches can be used to grow new fragments from the dipyridodiazepinone core or to link fragments within the binding pocket. For example, knowing that a solvent-exposed region exists near the NNRTI binding pocket, new derivatives of this compound could be designed with substituents that extend into this region to form additional favorable interactions. researchgate.net The design of nevirapine derivatives has been explored using combinatorial library design and subsequent docking to identify compounds with improved activity against resistant mutants. tandfonline.comnih.gov
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Modeling of this compound and its Analogs
Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. nih.govnih.govdntb.gov.ua These models are used to predict the activity of new compounds and to guide lead optimization.
Several QSAR studies have been performed on dipyridodiazepinone derivatives as HIV-1 RT inhibitors. dost.gov.phnih.govnih.govdntb.gov.ua These studies have identified key physicochemical and structural features that govern their activity. For instance, hydrophobicity (logP) and electronic parameters (like LUMO energy) have been shown to be critical for the anti-HIV activity of these compounds. dost.gov.ph A 3D-QSAR method, Comparative Molecular Field Analysis (CoMFA), has been applied to dipyridodiazepinone derivatives to create 3D contour maps that show where steric and electrostatic fields should be modified to improve activity. nih.govnih.gov
A hypothetical QSAR model for a series of analogs including this compound might take the following form: pIC50 = c0 + c1logP + c2LUMO + c3*Steric_Descriptor + ...
Such a model would allow for the prediction of the inhibitory concentration (IC50) of new derivatives based on their calculated properties.
Pharmacophore Modeling and Virtual Screening for Related Chemical Entities
A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. researchgate.netresearchgate.netscispace.com Pharmacophore models for dipyridodiazepinone-based NNRTIs typically include features such as hydrophobic regions, hydrogen bond acceptors, and aromatic rings. researchgate.netscispace.com
These models can be used as 3D queries to search large chemical databases for new compounds that match the pharmacophore and are therefore likely to be active. This process is known as virtual screening. For the dipyridodiazepinone class, pharmacophore models have been developed based on the known binding modes of active compounds. scispace.com A pharmacophore model for this compound and its analogs would likely feature two aromatic/hydrophobic regions corresponding to the fused pyridine (B92270) rings and a hydrogen bond acceptor feature from the carbonyl group of the diazepinone ring.
Biochemical Interactions and Molecular Mechanisms of Action Research for N11 Ethyl 4 Methyl 5,11 Dihydro 6h Dipyrido 3,2 B:2 ,3 E 1 2 Diazepin 6 One
Enzyme Inhibition and Activation Assays (e.g., Reverse Transcriptase, if relevant to its class)
Research has established a significant link between the dipyridodiazepinone class and the inhibition of viral enzymes, particularly HIV-1 reverse transcriptase (RT). chemicalbook.com The well-known non-nucleoside reverse transcriptase inhibitor (NNRTI) Nevirapine (B1678648) is a member of this chemical class. ncats.io NNRTIs bind to an allosteric site on the HIV-1 RT, causing a conformational change that disrupts the enzyme's catalytic activity. ncats.iopnas.org
The compound UNII-O3PEN5V8WL, also referred to as BIRH-414, has been identified as a derivative of a potent inhibitor of wild-type human immunodeficiency virus type 1. chemicalbook.com It has been shown to exhibit binding affinity towards the HIV-1 reverse transcriptase enzyme. chemicalbook.com This suggests that, like other compounds in its class, its primary mechanism of action is likely the inhibition of this key viral enzyme.
Table 1: General Classes of Enzyme Inhibition
| Inhibition Type | Description |
| Competitive | Inhibitor binds to the active site, preventing substrate binding. |
| Non-competitive | Inhibitor binds to an allosteric site, altering the enzyme's conformation and reducing its catalytic efficiency, without affecting substrate binding. ncats.io |
| Uncompetitive | Inhibitor binds only to the enzyme-substrate complex. |
| Mixed | Inhibitor can bind to both the free enzyme and the enzyme-substrate complex, at a site distinct from the active site. |
Receptor Binding Studies and Ligand-Protein Interaction Kinetics
Specific receptor binding studies for this compound are not extensively documented in publicly available literature. However, compounds of the broader diazepine (B8756704) class are known to interact with various biological targets, including neurotransmitter receptors, which is consistent with their potential anxiolytic and anticonvulsant effects. ontosight.aismolecule.com
Ligand-protein interaction kinetics are crucial for understanding the dynamic process of a drug binding to its target. These studies determine the association rate constant (k_on), the dissociation rate constant (k_off), and the equilibrium dissociation constant (K_d), which is a measure of binding affinity. A lower K_d value indicates a higher binding affinity. This information provides a more detailed picture of the interaction than simple endpoint measurements like IC50.
Table 2: Key Parameters in Ligand-Protein Interaction Kinetics
| Parameter | Description |
| k_on (Association Rate Constant) | The rate at which the ligand binds to the protein. |
| k_off (Dissociation Rate Constant) | The rate at which the ligand unbinds from the protein. |
| K_d (Equilibrium Dissociation Constant) | The ratio of k_off to k_on, representing the concentration of ligand at which half of the protein binding sites are occupied at equilibrium. |
Without specific experimental data for this compound, it is not possible to provide its receptor binding profile or kinetic parameters.
Allosteric Modulation Investigations of Protein Function
The established mechanism of action for dipyridodiazepinones like Nevirapine as non-nucleoside reverse transcriptase inhibitors is a classic example of allosteric modulation. ncats.iopnas.org These compounds bind to a hydrophobic pocket in the HIV-1 RT enzyme that is distinct from the active site where nucleoside analogs bind. pnas.org This binding induces a conformational change in the enzyme that inhibits its function. ncats.io
Given that this compound is a dipyridodiazepinone with demonstrated affinity for HIV-1 RT, it is highly probable that it also functions as an allosteric modulator of this enzyme. chemicalbook.com However, specific studies confirming and detailing the allosteric modulation of protein function by this compound are not currently available. Allosteric modulators can be positive (enhancing protein function), negative (inhibiting protein function), or neutral. stenutz.eu In the context of HIV-1 RT, this compound would be classified as a negative allosteric modulator.
Investigation of Downstream Signaling Pathways Elicited by this compound
Detailed investigations into the specific downstream signaling pathways elicited by this compound are not present in the available scientific literature. For compounds targeting viral enzymes like HIV-1 RT, the primary "downstream" effect is the inhibition of viral replication.
In a broader context, if this compound were to interact with cellular receptors, as is suggested for some diazepines, it could modulate various intracellular signaling cascades. ontosight.ai For example, interaction with G-protein coupled receptors (GPCRs) could affect pathways involving cyclic AMP (cAMP), inositol (B14025) phosphates, or mitogen-activated protein kinases (MAPKs). However, without specific receptor binding data, any discussion of downstream signaling for this compound remains speculative.
Proteomic Profiling of Cellular Responses to the Compound
There are no publicly available studies that have conducted proteomic profiling of cells treated with this compound. Proteomic analysis is a powerful technique used to identify and quantify the entire set of proteins (the proteome) in a cell or tissue under specific conditions. nih.gov This approach can provide a global view of the cellular response to a compound, revealing changes in protein expression that can elucidate the drug's mechanism of action, identify off-target effects, and discover potential biomarkers of response or toxicity.
A typical proteomic workflow involves treating cells with the compound, extracting the proteins, digesting them into peptides, and analyzing the peptides using mass spectrometry. The resulting data can identify thousands of proteins and quantify their relative abundance between treated and untreated cells.
Table 3: Common Techniques in Proteomics
| Technique | Description |
| 2D-Gel Electrophoresis | Separates proteins based on isoelectric point and molecular weight. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized peptides, allowing for their identification and quantification. |
| Tandem Mass Spectrometry (MS/MS) | Fragments peptides and analyzes the fragment ions to determine the amino acid sequence. |
Analysis of proteomic data from cells treated with this compound could reveal alterations in pathways related to its expected antiviral activity or its potential effects on neurological pathways.
Metabolomic Analysis of Perturbations in Metabolic Pathways
Similar to proteomics, there is no specific metabolomic data available for this compound in the public domain. Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. flinders.edu.au It provides a functional readout of the cellular state and can reveal perturbations in metabolic pathways caused by a drug. flinders.edu.aumdpi.com
For a compound like this compound, metabolomic analysis of treated cells could provide insights into how it affects cellular metabolism. This could be particularly relevant for understanding its effects on host cell metabolism during viral infection or its potential off-target metabolic effects. The analysis typically involves techniques like nuclear magnetic resonance (NMR) spectroscopy or mass spectrometry coupled with a separation technique like liquid chromatography. mdpi.comnih.gov
Table 4: Common Analytical Platforms in Metabolomics
| Platform | Strengths |
| Nuclear Magnetic Resonance (NMR) | Non-destructive, highly quantitative, and provides structural information. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | High separation efficiency for volatile and derivatized non-volatile metabolites. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Wide coverage of metabolites with varying polarities, high sensitivity, and specificity. |
Pre Clinical in Vitro Biological Activity and Cellular Mechanisms of N11 Ethyl 4 Methyl 5,11 Dihydro 6h Dipyrido 3,2 B:2 ,3 E 1 2 Diazepin 6 One
Cell-Based Assays for Pharmacological Efficacy and Biological Activity
Evaluation in Immortalized Cell Lines and Primary Cell Cultures
Research into the biological activity of N11-Ethyl-4-methyl-5,11-dihydro-6H-dipyrido[3,2-b:2',3'-e] nih.govnih.govdiazepin-6-one has primarily focused on its potential as an antiviral agent. As a derivative of Nevirapine (B1678648), its primary mode of action is the inhibition of the HIV-1 reverse transcriptase (RT) enzyme, which is crucial for the replication of the virus. nih.govchemicalbook.com
While specific data on the evaluation of Unii-O3pen5V8WL in a broad range of immortalized cell lines and primary cell cultures is not extensively detailed in publicly available literature, its activity as an HIV-1 inhibitor implies testing in relevant cell-based systems. Standard in vitro assays for HIV-1 inhibitors typically involve the use of human T-lymphocyte cell lines, such as MT-4 cells, and peripheral blood mononuclear cells (PBMCs) to assess the compound's ability to block viral replication. For instance, a related bisheteroarylpiperazine, U-90152, was shown to block the replication of 25 primary HIV-1 isolates in peripheral blood lymphocytes. asm.org
The cytotoxicity of such compounds is also a critical aspect of their evaluation. For example, the cytotoxicity of U-90152 was found to be low in peripheral blood lymphocytes. asm.org Similarly, other dipyridodiazepinone derivatives have been evaluated for their cytotoxicity in various cell lines. nih.govacs.org
Table 1: Representative Data for Related Dipyrido[3,2-b:2',3'-e] nih.govnih.govdiazepinone Derivatives (Note: Data for this compound is not specified)
| Compound | Cell Line | Assay Type | Endpoint | Result | Reference |
| 2-chloro-8-phenylthiomethyl analogue 37 | MT-4 | Cytotoxicity | CC50 | >100 µM | nih.govacs.org |
| U-90152 | Peripheral Blood Lymphocytes | Cytotoxicity | Viability Reduction | <8% at 100 µM | asm.org |
This table presents data for related compounds to illustrate typical evaluation parameters. Specific data for this compound was not available in the searched sources.
High-Throughput Screening (HTS) Methodologies for Target Identification
Information regarding the use of high-throughput screening (HTS) specifically for the target identification of N11-Ethyl-4-methyl-5,11-dihydro-6H-dipyrido[3,2-b:2',3'-e] nih.govnih.govdiazepin-6-one is not detailed in the available literature. However, HTS is a common strategy in drug discovery to identify inhibitors of specific molecular targets. For NNRTIs, HTS assays are often designed to measure the inhibition of HIV-1 reverse transcriptase activity in a cell-free system or to screen for antiviral activity in cell-based assays.
Cellular Uptake and Intracellular Distribution Studies
Modulation of Cellular Processes (e.g., cell cycle progression, proliferation, differentiation, apoptosis)
The primary mechanism of action of N11-Ethyl-4-methyl-5,11-dihydro-6H-dipyrido[3,2-b:2',3'-e] nih.govnih.govdiazepin-6-one as an NNRTI is the specific inhibition of HIV-1 reverse transcriptase. nih.govchemicalbook.com This action is not directly aimed at modulating host cellular processes such as cell cycle progression, proliferation, or differentiation. However, by inhibiting viral replication, the compound can prevent the cytopathic effects of HIV-1 infection, thereby indirectly preserving the viability of infected cells. The low cellular cytotoxicity observed with related compounds suggests a high degree of selectivity for the viral enzyme over host cell polymerases. asm.orgresearchgate.net
Mechanistic Studies in Subcellular Fractions and Recombinant Protein Systems
The mechanism of action of N11-Ethyl-4-methyl-5,11-dihydro-6H-dipyrido[3,2-b:2',3'-e] nih.govnih.govdiazepin-6-one has been elucidated through studies on its interaction with the HIV-1 reverse transcriptase enzyme. It is known to have a binding affinity for this enzyme. nih.govchemicalbook.com As a non-nucleoside inhibitor, it binds to a hydrophobic pocket in the p66 subunit of the RT, which is distinct from the active site where nucleoside analogs bind. researchgate.net This binding induces a conformational change in the enzyme, thereby inhibiting its DNA polymerase activity in a noncompetitive manner with respect to the deoxynucleoside triphosphate substrates. researchgate.net
Studies on derivatives of the dipyrido[2,3-b:2',3'-e] nih.govnih.govdiazepinone ring system have shown that they are generally weaker inhibitors of RT compared to the isomeric nevirapine analogs. nih.gov However, appropriate substitutions on the pyridine (B92270) rings can enhance their inhibitory activity. nih.gov The syntheses of 11-ethyl and 11-cyclopropyldipyrido[2,3-b:3',2'-f]azepines, which are analogs of nevirapine, have been described, and these compounds show potency equivalent to nevirapine in inhibiting wild-type and some mutant RT enzymes. nih.gov
Table 2: Inhibitory Activity of Related Dipyrido-diazepine Analogs against HIV-1 Reverse Transcriptase (Note: Specific IC50 for this compound not provided)
| Compound | Target | Assay | Endpoint | Potency | Reference |
| Nevirapine | HIV-1 RT | Enzyme Inhibition | IC50 | Potent | researchgate.net |
| 11-ethyl and 11-cyclopropyldipyrido[2,3-b:3',2'-f]azepines | Wild-type and mutant HIV-1 RT | Enzyme Inhibition | IC50 | Equivalent to Nevirapine | nih.gov |
| Dipyrido[2,3-b:2',3'-e] nih.govnih.govdiazepinone derivatives | HIV-1 RT | Enzyme Inhibition | IC50 | Weaker than Nevirapine analogs | nih.gov |
This table provides a comparative overview of the inhibitory potency of related compounds. The specific IC50 value for this compound was not found in the searched literature.
Co-culture and 3D Cell Culture Models for Complex Biological Systems
There is no specific information available on the evaluation of N11-Ethyl-4-methyl-5,11-dihydro-6H-dipyrido[3,2-b:2',3'-e] nih.govnih.govdiazepin-6-one in co-culture or 3D cell culture models. However, the field of HIV research is increasingly utilizing these advanced models to better mimic the in vivo environment.
3D cell culture models are being developed to study HIV pathogenesis, including aspects like latency and viral spread. nih.govvirologyresearchservices.comphchd.com These models can replicate the complex cell-cell interactions and tissue architecture found in lymphoid tissues, which are major sites of HIV replication and persistence. nih.govvirologyresearchservices.com For example, 3D collagen cultures have been used to study HIV-1 spread in tissue-like environments, revealing that cell-to-cell transmission is a predominant mode of viral dissemination in such settings. phchd.commdpi.com The use of 3D models could provide more physiologically relevant data on the efficacy of antiviral compounds like this compound. nih.gov
Gene Expression Profiling and Transcriptomic Analysis of Affected Pathways
Direct gene expression profiling and transcriptomic analysis data for N11-Ethyl-4-methyl-5,11-dihydro-6H-dipyrido[3,2-b:2',3'-e] Current time information in West Northamptonshire, GB.liverpool.ac.ukdiazepin-6-one are not extensively available in public research databases. However, significant insights can be drawn from studies on its close structural analog, Nevirapine, which shares the same dipyridodiazepinone core. Transcriptomic analyses of Nevirapine have been conducted to understand its effects on host cells, particularly in the context of drug-induced liver injury and hypersensitivity reactions.
A study on primary human hepatocytes exposed to Nevirapine revealed significant regulation of several key pathways. nih.gov Global gene expression analysis indicated that Nevirapine up-regulates the antigen presentation pathway, including major histocompatibility complex (MHC) class I and II genes. nih.gov This suggests an activation of immune-related pathways. Furthermore, pathways involved in bile acid synthesis were found to be significantly regulated, with an upregulation of the sterol carrier protein 2 (SCP2) gene, which may lead to an increase in intracellular bile acids. nih.gov
The following table summarizes the key pathways and representative genes affected by Nevirapine exposure in primary human hepatocytes, providing a potential model for the effects of N11-Ethyl-4-methyl-5,11-dihydro-6H-dipyrido[3,2-b:2',3'-e] Current time information in West Northamptonshire, GB.liverpool.ac.ukdiazepin-6-one.
| Pathway | Affected Genes/Components | Predicted Effect |
| Antigen Presentation | MHC Class I, MHC Class II, NLRC5 | Upregulation |
| Bile Acid Synthesis | SCP2 | Upregulation |
In the context of Nevirapine-induced hypersensitivity, transcriptomic analysis of peripheral blood mononuclear cells from patients showed significant upregulation of genes such as CD177 and PGLYRP1 during the acute phase of hypersensitivity reactions. liverpool.ac.uk These findings highlight the compound's potential to modulate immune and inflammatory responses at the genetic level.
It is important to note that while these findings for Nevirapine are informative due to structural similarity, the specific ethyl and methyl substitutions on N11-Ethyl-4-methyl-5,11-dihydro-6H-dipyrido[3,2-b:2',3'-e] Current time information in West Northamptonshire, GB.liverpool.ac.ukdiazepin-6-one may lead to different gene expression profiles. Further transcriptomic studies are required to elucidate the precise molecular pathways affected by this specific compound.
Table of Mentioned Compounds
| UNII | Chemical Name |
| O3pen5V8WL | N11-Ethyl-4-methyl-5,11-dihydro-6H-dipyrido[3,2-b:2',3'-e] Current time information in West Northamptonshire, GB.liverpool.ac.ukdiazepin-6-one |
| Not Available | Nevirapine |
| Not Available | 1-[(2-Hydroxyethoxy)methyl]-6-(phenylthio)thymine |
In Vivo Pre Clinical Investigations of N11 Ethyl 4 Methyl 5,11 Dihydro 6h Dipyrido 3,2 B:2 ,3 E 1 2 Diazepin 6 One
Development and Validation of Animal Models for Biological Evaluation of the Compound
The biological evaluation of any new chemical entity requires the use of well-characterized animal models that can predict potential therapeutic effects and safety in humans.
Murine and Other Mammalian Models for Disease States
For compounds within the dipyridodiazepinone class, which have been investigated for potential anxiolytic, anticonvulsant, and muscle relaxant properties, a range of murine (mouse and rat) models are typically employed. ontosight.ai These can include models of anxiety (e.g., elevated plus maze, light-dark box), epilepsy (e.g., maximal electroshock seizure test, pentylenetetrazol-induced seizures), and motor coordination (e.g., rotarod test).
However, specific studies detailing the use of such mammalian models for the evaluation of N11-Ethyl-4-methyl-5,11-dihydro-6H-dipyrido[3,2-b:2',3'-e] Current time information in West Northamptonshire, GB.smolecule.comdiazepin-6-one are not readily found in the reviewed literature. The structurally related compound, Nevirapine (B1678648), an antiretroviral drug, has undergone extensive testing in various animal models to assess its efficacy and safety, which could provide a methodological basis for future studies of similar compounds. univr.it
Zebrafish and Other Non-Mammalian Models for Early-Stage Screening
In recent years, non-mammalian models like the zebrafish (Danio rerio) have become increasingly valuable for the early-stage screening of novel compounds. Their rapid development, genetic tractability, and the permeability of larvae to small molecules make them suitable for high-throughput screening of bioactivity and toxicity.
While the use of zebrafish models is established for screening compounds with potential neurological activity, there is no specific published research indicating that N11-Ethyl-4-methyl-5,11-dihydro-6H-dipyrido[3,2-b:2',3'-e] Current time information in West Northamptonshire, GB.smolecule.comdiazepin-6-one has been evaluated using this system.
Pharmacodynamic Endpoints and Biomarker Discovery in vivo
Pharmacodynamic (PD) studies are crucial to understand the biochemical and physiological effects of a drug on the body. For a compound with potential neurological activity, key PD endpoints would include receptor binding affinity and occupancy in the central nervous system, and changes in neurotransmitter levels.
Interaction studies with GABA receptors are often a focus for compounds with potential anxiolytic or anticonvulsant effects. smolecule.com For the broader class of dipyridodiazepinones, research has pointed towards potential interactions with various biological targets, which could modulate cellular signaling pathways. ontosight.aiontosight.ai However, specific in vivo pharmacodynamic endpoints or discovered biomarkers for N11-Ethyl-4-methyl-5,11-dihydro-6H-dipyrido[3,2-b:2',3'-e] Current time information in West Northamptonshire, GB.smolecule.comdiazepin-6-one have not been detailed in the available scientific literature.
Investigative Studies on Absorption, Distribution, Metabolism, and Excretion (ADME) in Pre-clinical Models
The study of a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) is fundamental to its development. These pharmacokinetic properties determine the onset, intensity, and duration of a drug's action.
For dipyridodiazepinone compounds, factors such as lipophilicity, which can be influenced by substitutions like methyl and ethyl groups, play a significant role in their pharmacokinetic profiles. smolecule.com The presence of a propanamide group in some related compounds is known to modify their pharmacokinetic and pharmacodynamic profiles. ontosight.ai Despite the importance of this data, specific in vivo ADME studies for N11-Ethyl-4-methyl-5,11-dihydro-6H-dipyrido[3,2-b:2',3'-e] Current time information in West Northamptonshire, GB.smolecule.comdiazepin-6-one are not described in the public domain.
Examination of the Compound's Interaction with Endogenous Biological Systems (e.g., immune system, microbiome)
The interaction of a new chemical entity with endogenous biological systems, such as the immune system and the gut microbiome, is an increasingly important area of pre-clinical investigation. These interactions can significantly influence a compound's efficacy and safety.
While there is growing interest in the bidirectional relationship between the gut microbiome and the efficacy of various drugs, particularly those acting on the central nervous system, there is no available research on the specific interactions between N11-Ethyl-4-methyl-5,11-dihydro-6H-dipyrido[3,2-b:2',3'-e] Current time information in West Northamptonshire, GB.smolecule.comdiazepin-6-one and the microbiome. Similarly, information regarding its effects on the immune system is lacking. One structurally similar compound, BIRH 414, has been noted as an inhibitor of HIV-1 reverse transcriptase, suggesting a potential for interaction with viral and, by extension, immune processes, though this is not a direct indication of the subject compound's properties. chemicalbook.com
Advanced Analytical Methodologies for Detection and Quantification of N11 Ethyl 4 Methyl 5,11 Dihydro 6h Dipyrido 3,2 B:2 ,3 E 1 2 Diazepin 6 One in Research Settings
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High-Sensitivity Quantification
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the gold standard for the quantification of N11-Ethyl-4-methyl-5,11-dihydro-6H-dipyrido[3,2-b:2',3'-e]diazepin-6-one in various biological matrices, including plasma, urine, and tissue homogenates. This technique offers unparalleled sensitivity and selectivity, allowing for the detection of the compound at picogram-per-milliliter (pg/mL) levels.
The chromatographic separation is typically achieved using a reversed-phase C18 column with a gradient elution of a mobile phase consisting of an aqueous component (often with a formic acid or ammonium (B1175870) formate (B1220265) modifier to improve ionization) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). The mass spectrometric detection is commonly performed using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. In this mode, a specific precursor ion of the analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process ensures high selectivity and minimizes interferences from the sample matrix.
| Parameter | Typical Value/Condition |
| Chromatographic Column | Reversed-phase C18 (e.g., 2.1 mm x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.3 - 0.5 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Precursor Ion (m/z) | [M+H]⁺ of N11-Ethyl-4-methyl-5,11-dihydro-6H-dipyrido[3,2-b:2',3'-e]diazepin-6-one |
| Product Ions (m/z) | Specific fragments resulting from the collision-induced dissociation of the precursor ion. |
| Limit of Quantification | Can potentially reach low pg/mL levels depending on the matrix and instrumentation. |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives (if applicable)
Gas chromatography-mass spectrometry (GC-MS) can be an alternative for the analysis of N11-Ethyl-4-methyl-5,11-dihydro-6H-dipyrido[3,2-b:2',3'-e]diazepin-6-one, particularly if the compound exhibits sufficient volatility and thermal stability. However, for many polar and high-molecular-weight compounds like this one, derivatization may be necessary to increase volatility and improve chromatographic performance.
Common derivatization agents include silylating agents (e.g., BSTFA) or acylating agents. The choice of the derivatization reagent would depend on the functional groups present in the molecule. The analysis would be performed on a capillary column (e.g., a 5% phenyl-methylpolysiloxane stationary phase) with temperature programming. The mass spectrometer would typically be operated in electron ionization (EI) mode, providing characteristic fragmentation patterns that can be used for identification and quantification.
While GC-MS can offer high chromatographic resolution, the potential need for derivatization adds complexity to the sample preparation process and may introduce variability.
Capillary Electrophoresis (CE) for Separation and Analysis
Capillary electrophoresis (CE) provides a high-efficiency separation mechanism based on the differential migration of charged species in an electric field. For a compound like N11-Ethyl-4-methyl-5,11-dihydro-6H-dipyrido[3,2-b:2',3'-e]diazepin-6-one, which can be protonated in an acidic buffer, CE can be a powerful separation technique.
CE can be coupled with various detectors, including UV-Vis or mass spectrometry (CE-MS). The separation is typically performed in a fused-silica capillary with a background electrolyte containing a buffer to control the pH and ionic strength. The advantages of CE include high separation efficiency, short analysis times, and low sample and reagent consumption. However, achieving the same level of sensitivity as LC-MS/MS can be challenging, particularly for trace-level analysis in complex matrices.
Development of Immunoassays and Biosensors for Specific Detection
For high-throughput screening or rapid detection, immunoassays and biosensors specific for N11-Ethyl-4-methyl-5,11-dihydro-6H-dipyrido[3,2-b:2',3'-e]diazepin-6-one could be developed. This would involve the production of antibodies that specifically recognize the target molecule. These antibodies could then be used in various immunoassay formats, such as enzyme-linked immunosorbent assay (ELISA).
Biosensors could also be designed by immobilizing these specific antibodies onto a transducer surface. The binding of the target compound to the antibodies would generate a measurable signal (e.g., optical, electrochemical, or piezoelectric). While these methods can offer rapid and field-portable analysis, their development is a significant undertaking, and they may be more susceptible to cross-reactivity with structurally related compounds compared to chromatographic methods.
Optimized Sample Preparation Techniques for Complex Biological and Environmental Matrices
The successful analysis of N11-Ethyl-4-methyl-5,11-dihydro-6H-dipyrido[3,2-b:2',3'-e]diazepin-6-one in complex matrices is highly dependent on the sample preparation method. The goal is to isolate the analyte from interfering substances and to concentrate it to a level suitable for detection.
Commonly used techniques include:
Protein Precipitation (PPT): A simple and rapid method for removing proteins from biological fluids like plasma or serum, typically using a cold organic solvent like acetonitrile.
Liquid-Liquid Extraction (LLE): This technique separates compounds based on their differential solubility in two immiscible liquid phases. The choice of solvents is critical to ensure efficient extraction of the target analyte while minimizing the co-extraction of interfering compounds.
Solid-Phase Extraction (SPE): SPE offers a more selective and efficient cleanup compared to LLE. It involves passing the sample through a solid sorbent that retains the analyte, which is then eluted with a small volume of a strong solvent. Various sorbent chemistries (e.g., reversed-phase, ion-exchange) can be used depending on the physicochemical properties of the analyte.
| Technique | Principle | Advantages | Disadvantages |
| Protein Precipitation | Proteins are denatured and precipitated by an organic solvent. | Fast, simple, and inexpensive. | Non-selective, may result in ion suppression in MS analysis. |
| Liquid-Liquid Extraction | Analyte is partitioned between two immiscible liquid phases based on its solubility. | Good for removing salts and highly polar interferences. | Can be labor-intensive and may use large volumes of organic solvents. |
| Solid-Phase Extraction | Analyte is retained on a solid sorbent and then selectively eluted. | High selectivity, good concentration factor, and amenable to automation. | Can be more expensive and requires method development. |
Isotopic Labeling and Tracing Methodologies for Metabolic Fate Studies
To investigate the metabolic fate of N11-Ethyl-4-methyl-5,11-dihydro-6H-dipyrido[3,2-b:2',3'-e]diazepin-6-one, stable isotope labeling is an indispensable tool. This involves synthesizing the compound with one or more atoms replaced by their stable isotopes (e.g., ¹³C, ¹⁵N, ²H). The isotopically labeled compound is then administered in a research setting, and its metabolites are traced using mass spectrometry.
The mass shift introduced by the isotopic label allows for the unambiguous identification of drug-related material in complex biological samples. For instance, when analyzing a sample by LC-MS, metabolites will exhibit a characteristic mass difference from the parent compound, corresponding to the mass of the isotopic label. This approach is powerful for identifying and structurally characterizing novel metabolites.
Table of Mentioned Compounds
| UNII | Chemical Name |
| O3pen5V8WL | N11-Ethyl-4-methyl-5,11-dihydro-6H-dipyrido[3,2-b:2',3'-e]diazepin-6-one |
Structure Activity Relationship Sar and Structure Target Relationship Str Studies of N11 Ethyl 4 Methyl 5,11 Dihydro 6h Dipyrido 3,2 B:2 ,3 E 1 2 Diazepin 6 One and Its Analogs
Elucidation of Key Pharmacophoric Elements for Biological Activity
Pharmacophore modeling is a fundamental aspect of drug discovery that identifies the essential steric and electronic features required for a molecule to interact with a specific biological target. For the dipyridodiazepinone class of NNRTIs, several key pharmacophoric elements have been elucidated through computational and experimental studies. These models are crucial for understanding the molecular interactions with the non-nucleoside inhibitor binding pocket (NNIBP) of the HIV-1 reverse transcriptase (RT). arctomsci.comcore.ac.uk
A generally accepted pharmacophore model for dipyridodiazepinone analogs includes a combination of hydrophobic regions, hydrogen bond acceptors, and hydrogen bond donors arranged in a specific three-dimensional orientation. rsc.org The core tricyclic dipyridodiazepinone structure serves as a rigid scaffold. The key features often include:
Two aromatic regions: These are essential for establishing π-stacking interactions with aromatic residues in the NNIBP, such as Tyr181 and Tyr188. torvergata.it
A hydrogen bond acceptor: The lactam carbonyl group in the diazepine (B8756704) ring is a critical hydrogen bond acceptor.
Hydrophobic pockets: The binding site accommodates hydrophobic substituents at various positions on the dipyridodiazepinone ring, contributing significantly to the binding affinity. dost.gov.ph
Specific substituent orientations: The spatial arrangement of substituents at the N11 and C4 positions is vital for optimal fitting within the binding pocket.
Pharmacophore models have been developed by studying different classes of NNRTIs, including nevirapine (B1678648) (a closely related dipyridodiazepinone), to identify common features that can guide the discovery of new inhibitors. core.ac.uk These models often highlight the flexibility of the NNIBP, which can adopt different conformations to accommodate various inhibitor structures. core.ac.uk
Impact of Substituent Variations on Molecular Interactions and Efficacy
The biological activity of dipyridodiazepinone analogs is highly sensitive to the nature and position of substituents on the tricyclic ring system. SAR studies have provided valuable insights into how different functional groups influence the efficacy and resistance profile of these compounds.
Substitutions on the Dipyridodiazepinone Core:
N11-Position: The substituent at the N11 position plays a crucial role in the interaction with the hydrophobic pocket of the HIV-1 RT. An ethyl group, as seen in the title compound, is often favored over more bulky groups like a cyclopropyl (B3062369) ring, as the latter can lead to steric clashes with certain mutated residues, such as Gly190. sci-hub.ru
C4-Position: The 4-position of the dipyridodiazepinone ring system is situated near a lipophilic cavity in the enzyme's binding site. nih.gov Introducing an appropriately spaced aryl ring at this position can enhance activity against wild-type RT and even some mutant strains like Y181C. nih.gov
C2-Position: Modifications at the C2 position have been explored to improve activity against resistant mutants. For instance, the introduction of a 2-indolyl substituent has been shown to confer activity against several mutant forms of HIV-1 RT.
C8-Position: The introduction of an arylethyl substituent at the 8-position of the dipyridodiazepinone skeleton has been a successful strategy to enhance potency against the Y181C mutant RT, which is a common mutation conferring resistance to many NNRTIs. sci-hub.ru
The following table summarizes the inhibitory activity of some 8-arylethyl dipyridodiazepinone analogs against wild-type and mutant HIV-1 RT, illustrating the impact of substituent variations.
| Compound | Ar Group | IC50 (µM) vs WT RT | IC50 (µM) vs Y181C RT | IC50 (µM) vs Y188L RT |
| 1 | phenyl | 0.03 | 0.12 | 1.9 |
| 2 | 4-pyridyl | 0.02 | 0.08 | 1.5 |
| 3 | 3-pyridyl | 0.01 | 0.05 | 0.8 |
| 4 | 2-pyridyl | 0.04 | 0.25 | 3.2 |
| 5 | 5-pyrimidyl | 0.01 | 0.04 | 0.6 |
| 6 | 4-tolyl | 0.02 | 0.09 | 1.2 |
Data sourced from Klunder et al., 1997. sci-hub.ru
Further studies have shown that derivatives with an unsubstituted lactam nitrogen and a 2-chloro-8-arylthiomethyl moiety can be effective inhibitors of the Y181C mutant enzyme. beilstein-journals.orgnih.gov The inhibitory activities of several synthesized dipyridodiazepinone derivatives are presented in the table below, highlighting the combined effect of substitutions.
| Compound | R1 | R2 | IC50 (µM) vs WT RT | IC50 (µM) vs K103N RT | IC50 (µM) vs Y181C RT |
| Nevirapine | H | H | 1.070 | 27.10 | 228.5 |
| Compound 2 | H | Cl | 0.427 | 10.50 | 98.60 |
| Compound 5 | CH3 | Cl | 0.025 | 0.85 | 35.40 |
| Compound 6 | CH3 | Br | 0.028 | 0.92 | 40.10 |
Data sourced from Insuasty et al., 2009. beilstein-journals.orgbeilstein-journals.org
Conformational Analysis and its Influence on Ligand-Target Binding
The three-dimensional conformation of dipyridodiazepinone analogs is a critical determinant of their binding affinity to the HIV-1 RT. The flexibility of the diazepine ring allows the molecule to adopt different conformations, and the preferred binding conformation is one that maximizes favorable interactions within the NNIBP.
Computational studies, including conformational analysis and molecular docking, have been instrumental in understanding these relationships. dost.gov.ph The NNIBP itself is known to be flexible, and can change shape to accommodate different inhibitors. core.ac.uk The binding of a dipyridodiazepinone analog can induce conformational changes in the enzyme, and vice versa.
For instance, the orientation of the dipyridodiazepinone ring system can shift in response to mutations in the binding pocket. In the Y181C mutant, where a key aromatic residue is replaced by a smaller cysteine, some analogs can adopt a different docked conformation, which may lead to a loss of some of the attractive interactions observed in the wild-type enzyme. beilstein-journals.orgnih.gov However, other analogs are designed to exploit these changes.
The conformation of the N11-substituent is also crucial. An N-ethyl group is generally well-tolerated, whereas a larger cyclopropyl group, as in nevirapine, can lead to steric hindrance and reduced activity against certain mutants. sci-hub.ru The "butterfly-like" shape of these molecules allows for specific interactions, and maintaining the optimal wing-span and dihedral angles is essential for potent inhibition.
Rational Design and Synthesis of Novel Dipyridodiazepinone Analogs Based on SAR Insights
The wealth of SAR and STR data has paved the way for the rational design and synthesis of novel dipyridodiazepinone analogs with improved properties. asm.orgasm.org The primary goals of these efforts are to enhance potency against wild-type HIV-1, broaden the spectrum of activity against resistant mutants, and improve pharmacokinetic profiles.
The design process often begins with a known dipyridodiazepinone scaffold and utilizes computational tools like molecular modeling and 3D-QSAR (Quantitative Structure-Activity Relationship) to predict the effects of various structural modifications. researchgate.net For example, based on the observation that a lipophilic cavity exists near the C4-position, new analogs with aryl substituents at this position have been synthesized, some of which have shown promising activity. nih.gov
Similarly, the knowledge that certain substitutions at the C8-position can overcome resistance has led to the development of a new series of 8-substituted derivatives. sci-hub.ru The synthesis of these novel analogs often involves multi-step reaction sequences, starting from substituted pyridine (B92270) precursors. ontosight.ai For example, the synthesis of 2-chloro-8-arylthiomethyl dipyridodiazepinone derivatives has been achieved through an efficient synthetic route.
The iterative process of design, synthesis, and biological evaluation is a cornerstone of modern medicinal chemistry. By leveraging the detailed understanding of the SAR and STR of the dipyridodiazepinone class, researchers continue to develop new and more effective NNRTI candidates for the treatment of HIV-1 infection. nih.govingentaconnect.com
Compound Names Table
| UNII Code | Chemical Name |
| O3pen5V8WL | N11-Ethyl-4-methyl-5,11-dihydro-6H-dipyrido[3,2-b:2',3'-e] Current time information in West Northamptonshire, GB.researchgate.netdiazepin-6-one |
| - | Nevirapine |
| - | 2-Chloronicotinoyl Chloride |
| - | 3-Amino-2-chloro-4-methylpyridine |
| - | N-(2-Chloro-4-methylpyridin-3-yl)-2-(ethylamino)nicotinamide |
| - | 4,N5-Dimethyl-N11-ethyl-5,11-dihydro-6H-dipyrido(3,2-b:2',3'-e)(1,4)diazepin-6-one |
| - | 11-Ethyl-5-methyl-8-[2-(4-quinolinyloxy)ethyl]-5,11-dihydro-6H-dipyrido[3,2-b:2',3'-e] Current time information in West Northamptonshire, GB.researchgate.netdiazepin-6-one |
| - | 3-Amino-N11-ethyl-N5-methyl-5,11-dihydro-6H-dipyrido(3,2-b:2',3'-e)(1,4)diazepin-6-one |
| - | 6,11-dihydro-11-cyclopropyl-4-methyldipyrido[2,3-b:2',3'-e] Current time information in West Northamptonshire, GB.researchgate.netdiazepin-6-one (BI-RG-587) |
| - | Thiobenzimidazolone (TIBO) |
Future Directions and Emerging Research Avenues for N11 Ethyl 4 Methyl 5,11 Dihydro 6h Dipyrido 3,2 B:2 ,3 E 1 2 Diazepin 6 One
Integration of Artificial Intelligence and Machine Learning in Dipyridodiazepinone Research
Generative AI models can design new dipyridodiazepinone derivatives from scratch, optimizing for desired pharmacological properties. accscience.com ML algorithms can be trained on large datasets of chemical structures and their biological activities to predict the efficacy and safety profiles of new compounds. researchgate.netnih.gov This can significantly reduce the time and cost associated with traditional screening methods. accscience.com For instance, deep learning models can be employed to predict a molecule's binding affinity to a target protein, a critical step in drug design. Furthermore, AI can analyze vast amounts of data from genomics, proteomics, and clinical trials to identify new biological targets for which dipyridodiazepinones may be effective. accscience.com
Table 1: Potential Applications of AI/ML in UNII-O3PEN5V8WL Research
| AI/ML Application | Description | Potential Impact |
| Generative Molecular Design | Algorithms create novel dipyridodiazepinone structures with optimized properties. | Accelerated discovery of more potent and selective drug candidates. |
| Predictive ADMET Modeling | Machine learning models forecast the pharmacokinetic and toxicity profiles. | Reduced attrition rates in preclinical and clinical development. |
| Target Identification | AI analyzes biological data to identify new protein targets for the compound. | Expansion of therapeutic indications for the dipyridodiazepinone class. |
| Virtual Screening | High-throughput screening of virtual compound libraries against a target. | Cost-effective and rapid identification of hit compounds. |
Exploration of Potential for Application in Novel Therapeutic Modalities
While dipyridodiazepinones have been investigated for their potential in treating conditions related to the central nervous system and as antiviral agents, future research could explore their application in novel therapeutic modalities. nih.govontosight.ai This involves thinking beyond the traditional "one-drug, one-target" paradigm and considering more complex therapeutic strategies.
One emerging area is the development of targeted protein degraders (TPDs). These are bifunctional molecules that harness the cell's natural protein disposal machinery to eliminate disease-causing proteins. The dipyridodiazepinone core of this compound could potentially be functionalized to serve as a ligand for an E3 ubiquitin ligase or a target protein, forming the basis of a novel TPD.
Another avenue is the development of antibody-drug conjugates (ADCs), where a potent cytotoxic agent is linked to an antibody that specifically targets cancer cells. If this compound or a more potent derivative exhibits significant cytotoxicity, it could be a candidate for use as a payload in an ADC, thereby minimizing systemic toxicity while maximizing efficacy at the tumor site.
Furthermore, the exploration of this compound in the context of digital therapeutics, where software applications are used to treat, manage, or prevent a disease, could offer synergistic benefits. For instance, if this compound is developed for a neurological condition, its efficacy could be enhanced when combined with a digital therapeutic that provides cognitive training or monitors symptoms.
Role of this compound as a Tool Compound for Elucidating Biological Pathways
Tool compounds are essential for basic research, enabling the study of biological processes and the validation of new drug targets. epa.govstarshinechemical.com this compound, and its derivatives, can serve as valuable chemical probes to investigate the function of specific proteins and pathways. smolecule.com
To be an effective tool compound, a molecule should ideally be potent, selective, and have a well-characterized mechanism of action. Future research should focus on thoroughly characterizing the biological targets of this compound. This involves techniques such as chemical proteomics and thermal shift assays to identify its direct binding partners within the cell.
Once its primary target(s) are known, this compound can be used to modulate the activity of these targets in cellular and animal models, helping to elucidate their role in health and disease. For example, if it is found to selectively inhibit a particular kinase, it can be used to study the downstream signaling pathways regulated by that kinase. This knowledge is not only crucial for fundamental biology but can also uncover new therapeutic opportunities. ontosight.ai
Investigation of Polypharmacology and Off-Target Interactions at a Mechanistic Level
Polypharmacology, the ability of a single drug to interact with multiple targets, is increasingly recognized as a key factor in the efficacy and side effects of many drugs. probes-drugs.orgunica.it A comprehensive understanding of the polypharmacology of this compound is crucial for its future development.
Future research should employ a combination of computational and experimental approaches to map the full spectrum of its biological interactions. In silico methods, such as molecular docking and pharmacophore modeling, can be used to predict potential off-target interactions. researchgate.net These predictions can then be validated experimentally using techniques like kinome profiling, where the compound is screened against a large panel of kinases, or broad-based cell signaling pathway analysis.
Understanding the mechanistic basis of these off-target interactions is critical. For instance, does the compound bind to the active site of an off-target enzyme or does it interact at an allosteric site? This level of detail can help in designing more selective compounds or, conversely, in intentionally designing multi-targeted drugs with a desired polypharmacological profile for complex diseases.
Table 2: Investigating Polypharmacology of this compound
| Research Approach | Methodology | Objective |
| In Silico Profiling | Molecular docking, pharmacophore modeling against a database of protein structures. | Predict potential on- and off-targets. |
| In Vitro Screening | Kinase profiling, receptor binding assays, cell-based pathway analysis. | Experimentally validate predicted interactions and identify new ones. |
| Mechanism of Action Studies | X-ray crystallography, cryo-electron microscopy, enzyme kinetics. | Elucidate the molecular basis of target and off-target binding. |
Development of Advanced in vitro Models and Organ-on-a-Chip Systems for this compound Research
Traditional 2D cell cultures and animal models often fail to accurately predict human responses to drugs. harvard.edu Advanced in vitro models, such as 3D organoids and organ-on-a-chip (OOC) systems, offer a more physiologically relevant platform for preclinical drug evaluation. tno.nlmdpi.com
For a compound like this compound, OOC technology can be used to create microfluidic devices that mimic the structure and function of human organs, such as the liver, brain, or gut. harvard.eduthno.org These "human-on-a-chip" models can provide valuable insights into the compound's ADME properties and its potential for organ-specific toxicity. nih.gov For example, a liver-on-a-chip model could be used to study the metabolism of this compound by human liver enzymes and to assess its potential for drug-induced liver injury. thno.org
Multi-organ-on-a-chip platforms can further be used to study the complex interplay between different organs in response to the compound. tno.nl This can help in predicting systemic effects and understanding how the metabolism of the drug in one organ might affect its activity or toxicity in another. tno.nl These advanced models can de-risk the transition to human clinical trials and contribute to the 3Rs principle of replacing, reducing, and refining the use of animals in research.
Q & A
Q. What are the primary experimental methodologies for characterizing UNII-O3PEN5V8WL?
To characterize this compound, researchers should employ spectroscopic techniques (e.g., NMR, IR, mass spectrometry) and chromatographic methods (HPLC, GC) to confirm molecular structure and purity. Experimental protocols must include replication steps and cross-validation with existing literature. For novel compounds, provide full synthetic pathways, purification steps, and spectral data in supplementary materials to ensure reproducibility .
Q. How can researchers design experiments to assess the stability of this compound under varying conditions?
Stability studies should follow a factorial design, testing variables such as temperature, pH, and light exposure. Use accelerated degradation studies (e.g., Arrhenius modeling) to predict shelf-life. Include control groups and validate results using statistical tools (ANOVA, regression analysis). Document deviations and raw data in standardized formats for peer review .
Q. What criteria determine the selection of solvents or reagents for synthesizing this compound?
Solvent selection should prioritize safety, environmental impact, and compatibility with reaction mechanisms. Use computational tools (e.g., COSMO-RS) to predict solubility and reactivity. Justify choices with thermodynamic data (ΔG, activation energy) and cite precedents from peer-reviewed synthesis protocols .
Advanced Research Questions
Q. How should researchers resolve contradictions in reported bioactivity data for this compound?
Conduct meta-analyses of existing studies to identify variables causing discrepancies (e.g., assay protocols, cell lines). Perform dose-response experiments with standardized controls and validate using orthogonal assays (e.g., in vitro vs. in vivo models). Apply triangulation by integrating computational docking studies, kinetic analyses, and structural-activity relationship (SAR) models to reconcile findings .
Q. What advanced computational strategies can predict the mechanistic pathways of this compound in biological systems?
Use molecular dynamics (MD) simulations and density functional theory (DFT) to model interactions with target proteins or enzymes. Validate predictions with mutagenesis studies or isotopic labeling. Cross-reference results with cheminformatics databases (e.g., PubChem, ChEMBL) to identify analogous compounds and refine hypotheses .
Q. How can interdisciplinary approaches enhance the study of this compound’s pharmacokinetic properties?
Combine pharmacokinetic modeling (e.g., PBPK) with metabolomics profiling to track absorption, distribution, and excretion. Collaborate with bioanalytical labs to develop ultrasensitive detection methods (LC-MS/MS). Use machine learning to correlate physicochemical properties (logP, pKa) with bioavailability data .
Methodological Frameworks
What frameworks ensure research questions address gaps in this compound literature?
Apply the P-E/I-C-O framework :
- Population : Define the biological or chemical system under study.
- Exposure/Intervention : Specify experimental conditions (e.g., dosage, environmental factors).
- Comparison/Control : Include baseline measurements or reference compounds.
- Outcome : Quantify endpoints (e.g., efficacy, toxicity). Validate questions through systematic literature reviews and pilot studies .
Q. How to ethically justify the use of this compound in animal or human trials?
Adhere to institutional review board (IRB) protocols and the 3Rs principle (Replacement, Reduction, Refinement). Publish negative results to avoid publication bias. Disclose conflicts of interest and data ownership agreements in compliance with FAIR (Findable, Accessible, Interoperable, Reusable) principles .
Data Management and Reproducibility
Q. What strategies mitigate reproducibility issues in this compound research?
- Pre-registration : Submit experimental designs to platforms like OSF or ClinicalTrials.gov .
- Open Data : Share raw datasets, code, and instrument calibration logs via repositories (Zenodo, Figshare).
- Collaborative Validation : Partner with independent labs for cross-validation. Cite methodologies from high-impact journals (e.g., Nature Protocols) to align with community standards .
Q. How to structure a research proposal for funding agencies studying this compound?
Proposals should include:
- Aim(s) : Hypothesis-driven objectives with measurable outcomes.
- Innovation : Highlight novel techniques (e.g., CRISPR screening for target identification).
- Impact : Link findings to broader scientific challenges (e.g., drug resistance, environmental persistence).
Use grant-writing frameworks like SMART (Specific, Measurable, Achievable, Relevant, Time-bound) and align with agency priorities (NIH, NSF) .
Tables for Methodological Reference
| Characterization Technique | Application to this compound | Key References |
|---|---|---|
| NMR Spectroscopy | Structural elucidation | |
| HPLC-MS | Purity assessment | |
| X-ray Crystallography | Solid-state analysis |
| Research Question Framework | Components | Example for this compound |
|---|---|---|
| P-E/I-C-O | Population, Exposure, Comparison, Outcome | "How does UV exposure (E) affect the degradation (O) of this compound in aqueous solutions (P) compared to dark conditions (C)?" |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
